molecular formula C17H14N2O3 B8588576 1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester

Cat. No. B8588576
M. Wt: 294.30 g/mol
InChI Key: IPMYTKJFQHFHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

benzyl 1-carbamoylindole-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c18-17(21)19-10-14(13-8-4-5-9-15(13)19)16(20)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,21)

InChI Key

IPMYTKJFQHFHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(C3=CC=CC=C32)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxylic acid benzyl ester (3.5 g, 13.9 mmol) in THF (70 mL) at 5° C., was added NaH (60% in mineral oil, 557 mg, 13.9 mmol). The mixture was stirred at 5° C. for 30 min before slow dropwise addition of chlorosulfonyl isocyanate (2.42 mL, 27.9 mmol) maintaining the temperature between 5° C. and 10° C. The pale yellow solution was further stirred at RT for 3.5 h. Acetic acid (22.5 mL) was added (exothermic), and the resulting solution was stirred at RT for 1.5 h before addition of ice and water (100 mL). The white thick suspension was stirred at RT for 30 min and the precipitate was filtered-off, taken up in MeOH and filtered-off again to afford the desired compound. 1H-NMR (400 MHz, DMSO): δ (ppm) 8.64 (s, 1H), 8.29 (d, 1H), 8.04 (d, 1H), 7.90 (m, 2H), 7.50 (d, 2H), 7.42 (t, 2H), 7.36-7.30 (m, 3H), 5.38 (s, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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